Tert-butyl 3-acetamido-4-carbamoylbenzoate
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Overview
Description
Tert-butyl 3-acetamido-4-carbamoylbenzoate is an organic compound with a complex structure that includes both acetylamino and aminocarbonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-acetamido-4-carbamoylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: The formation of the ester bond between the benzoic acid derivative and the 1,1-dimethylethyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-acetamido-4-carbamoylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Tert-butyl 3-acetamido-4-carbamoylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 3-acetamido-4-carbamoylbenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylethyl 3-(aminocarbonyl)-4-(acetylamino)benzoate: A structural isomer with similar functional groups but different spatial arrangement.
1,1-Dimethylethyl 3-(acetylamino)-4-(carbamoyl)benzoate: Another isomer with a different arrangement of the carbamoyl group.
Uniqueness
Tert-butyl 3-acetamido-4-carbamoylbenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
tert-butyl 3-acetamido-4-carbamoylbenzoate |
InChI |
InChI=1S/C14H18N2O4/c1-8(17)16-11-7-9(5-6-10(11)12(15)18)13(19)20-14(2,3)4/h5-7H,1-4H3,(H2,15,18)(H,16,17) |
InChI Key |
COPMXOJOMZFASO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)OC(C)(C)C)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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